Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

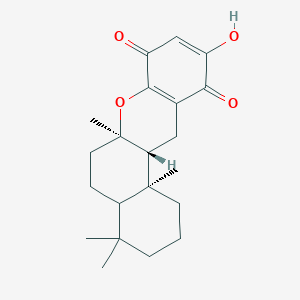

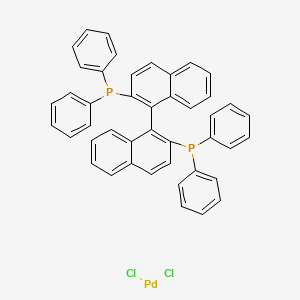

Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt is a chemical compound with the molecular formula C18H25BBr3KN6 and a molecular weight of 663.05 g/mol. This compound is known for its unique structure, which includes three pyrazolyl groups attached to a borate core, each substituted with isopropyl and bromine groups. It is commonly used in various chemical and industrial applications due to its stability and reactivity.

Métodos De Preparación

The synthesis of Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt typically involves the reaction of highly reactive haloboranes with in situ formed pyrazolides under mild conditions . This method allows for the selective synthesis of tris(pyrazolyl)borates. The reaction conditions are generally mild, avoiding the need for high temperatures or harsh reagents, which makes the process more environmentally friendly and safer to handle.

Análisis De Reacciones Químicas

Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt undergoes various types of chemical reactions, including substitution and complexation reactions. Common reagents used in these reactions include haloboranes and pyrazolides . The major products formed from these reactions are typically poly(pyrazolyl)borate ligands, which can be further used to form metal complexes. These metal complexes are often used in catalytic processes and as enzymatic models .

Aplicaciones Científicas De Investigación

Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt has a wide range of scientific research applications. In chemistry, it is used as a ligand in the formation of metal complexes, which are crucial in various catalytic processes . In biology and medicine, these metal complexes can be used as models for enzyme activity, aiding in the study of biochemical processes . Industrially, the compound is used in the production of advanced materials and as a catalyst in polymerization reactions .

Mecanismo De Acción

The mechanism of action of Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt involves its ability to form stable complexes with metal ions. The pyrazolyl groups act as ligands, coordinating with metal centers to form octahedral or other geometrically stable structures . These complexes can then participate in various catalytic cycles, facilitating reactions such as carbon-carbon bond formation and oxidation-reduction processes .

Comparación Con Compuestos Similares

Similar compounds to Hydro-tris(3-isopropyl-4-bromopyrazol-1-yl)borate potassium salt include other poly(pyrazolyl)borate ligands, such as dihydrobis(pyrazolyl)borates and tetrakis(pyrazolyl)borates . What sets this compound apart is its specific substitution pattern with isopropyl and bromine groups, which can influence the electronic and steric properties of the resulting metal complexes . This makes it particularly useful in applications requiring fine-tuning of these properties.

Propiedades

InChI |

InChI=1S/C18H24BBr3N6O3.K/c1-10(2)16-13(20)7-26(23-16)29-19(30-27-8-14(21)17(24-27)11(3)4)31-28-9-15(22)18(25-28)12(5)6;/h7-12H,1-6H3;/q-1;+1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNNWOHSONEZOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

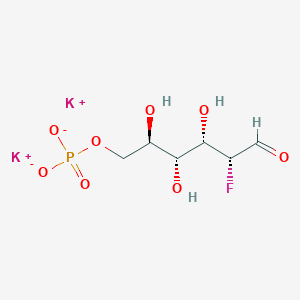

[B-](ON1C=C(C(=N1)C(C)C)Br)(ON2C=C(C(=N2)C(C)C)Br)ON3C=C(C(=N3)C(C)C)Br.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BBr3KN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

662.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.